molecular formula C17H18ClN3O2 B268881 3-{[(3-chlorophenyl)carbamoyl]amino}-N-(propan-2-yl)benzamide

3-{[(3-chlorophenyl)carbamoyl]amino}-N-(propan-2-yl)benzamide

Katalognummer B268881
Molekulargewicht: 331.8 g/mol
InChI-Schlüssel: NQDZRONHLGSHAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(3-chlorophenyl)carbamoyl]amino}-N-(propan-2-yl)benzamide, also known as CPI-455, is a small molecule inhibitor that has gained popularity in the scientific community due to its potential therapeutic benefits. This compound has been extensively studied for its mechanism of action and biochemical and physiological effects, making it a promising candidate for future research.

Wirkmechanismus

3-{[(3-chlorophenyl)carbamoyl]amino}-N-(propan-2-yl)benzamide works by binding to the BET proteins, preventing them from interacting with chromatin and regulating gene expression. This leads to a decrease in the expression of oncogenes and an increase in the expression of tumor suppressor genes, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-{[(3-chlorophenyl)carbamoyl]amino}-N-(propan-2-yl)benzamide has also been shown to have anti-inflammatory effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in macrophages. This suggests that 3-{[(3-chlorophenyl)carbamoyl]amino}-N-(propan-2-yl)benzamide may have potential therapeutic benefits in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 3-{[(3-chlorophenyl)carbamoyl]amino}-N-(propan-2-yl)benzamide in lab experiments is its specificity for the BET proteins. This allows researchers to target a specific pathway without affecting other cellular processes. However, one limitation of using 3-{[(3-chlorophenyl)carbamoyl]amino}-N-(propan-2-yl)benzamide is its relatively low potency compared to other BET inhibitors. This may require higher doses or longer treatment times to achieve the desired effect.

Zukünftige Richtungen

There are several potential future directions for research involving 3-{[(3-chlorophenyl)carbamoyl]amino}-N-(propan-2-yl)benzamide. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another potential direction is the development of more potent analogs of 3-{[(3-chlorophenyl)carbamoyl]amino}-N-(propan-2-yl)benzamide to improve its therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of 3-{[(3-chlorophenyl)carbamoyl]amino}-N-(propan-2-yl)benzamide and its potential for use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 3-{[(3-chlorophenyl)carbamoyl]amino}-N-(propan-2-yl)benzamide is a promising small molecule inhibitor with potential therapeutic benefits in cancer treatment and inflammatory diseases. Its specificity for the BET proteins makes it an attractive target for drug development, and further research is needed to fully understand its mechanism of action and potential applications.

Synthesemethoden

The synthesis of 3-{[(3-chlorophenyl)carbamoyl]amino}-N-(propan-2-yl)benzamide involves the reaction of 3-chloroaniline with isopropylamine, followed by the coupling of the resulting product with 3-chlorobenzoyl chloride. The final product is obtained after purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

3-{[(3-chlorophenyl)carbamoyl]amino}-N-(propan-2-yl)benzamide has been studied for its potential therapeutic benefits in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extraterminal (BET) family of proteins. These proteins play a crucial role in gene expression and are often overexpressed in cancer cells, making them an attractive target for drug development.

Eigenschaften

Produktname

3-{[(3-chlorophenyl)carbamoyl]amino}-N-(propan-2-yl)benzamide

Molekularformel

C17H18ClN3O2

Molekulargewicht

331.8 g/mol

IUPAC-Name

3-[(3-chlorophenyl)carbamoylamino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C17H18ClN3O2/c1-11(2)19-16(22)12-5-3-7-14(9-12)20-17(23)21-15-8-4-6-13(18)10-15/h3-11H,1-2H3,(H,19,22)(H2,20,21,23)

InChI-Schlüssel

NQDZRONHLGSHAJ-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl

Kanonische SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.